An In-depth Technical Guide to the Fundamental Properties of 3-Acetoxy-4'-hexyloxybenzophenone
An In-depth Technical Guide to the Fundamental Properties of 3-Acetoxy-4'-hexyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4'-hexyloxybenzophenone is a substituted benzophenone derivative. The benzophenone core is a well-established pharmacophore and a versatile scaffold in medicinal chemistry and materials science. The presence of the acetoxy and hexyloxy substituents on the phenyl rings is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic characteristics. These modifications can significantly influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the fundamental properties of 3-Acetoxy-4'-hexyloxybenzophenone, a plausible synthetic route, and detailed characterization methodologies.
Physicochemical Properties
While specific experimental data for 3-Acetoxy-4'-hexyloxybenzophenone is not widely available in public literature, its fundamental properties can be predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 890100-08-0 | [1] |
| Molecular Formula | C21H24O4 | [1] |
| Molecular Weight | 340.41 g/mol | [1] |
| Predicted Boiling Point | ~450.9 ± 30.0 °C | Prediction based on related structures |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Based on the nonpolar hexyloxy chain and the large aromatic structure. |
Plausible Synthetic Pathway
A logical and efficient synthesis of 3-Acetoxy-4'-hexyloxybenzophenone can be envisioned through a multi-step process involving Friedel-Crafts acylation, followed by a Williamson ether synthesis, and concluding with an esterification reaction.
Caption: Proposed multi-step synthesis of 3-Acetoxy-4'-hexyloxybenzophenone.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4'-methoxybenzophenone (Friedel-Crafts Acylation)
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 3-hydroxybenzoyl chloride (1.0 eq) dropwise.
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After stirring for 15 minutes, add anisole (1.1 eq) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
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Extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3,4'-Dihydroxybenzophenone (Demethylation)
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Dissolve 3-hydroxy-4'-methoxybenzophenone (1.0 eq) in dry DCM.
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Cool the solution to -78 °C (dry ice/acetone bath).
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Add boron tribromide (BBr3) (1.5 eq) dropwise.
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Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
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Quench the reaction by carefully adding methanol, followed by water.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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The crude product can be used in the next step without further purification if TLC shows a clean conversion.
Step 3: Synthesis of 3-Hydroxy-4'-hexyloxybenzophenone (Williamson Ether Synthesis)
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To a solution of 3,4'-dihydroxybenzophenone (1.0 eq) in acetone, add potassium carbonate (K2CO3) (2.5 eq).
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Add 1-bromohexane (1.1 eq) and a catalytic amount of potassium iodide (KI).
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Reflux the mixture for 8-12 hours, monitoring by TLC. Note: The less acidic phenolic hydroxyl at the 4'-position is expected to be selectively alkylated under these conditions.
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After cooling, filter off the inorganic salts and concentrate the filtrate.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na2SO4 and concentrate.
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Purify by column chromatography to isolate the desired product.
Step 4: Synthesis of 3-Acetoxy-4'-hexyloxybenzophenone (Esterification)
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Dissolve 3-hydroxy-4'-hexyloxybenzophenone (1.0 eq) in pyridine.
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Add acetic anhydride (1.5 eq) dropwise at 0 °C.
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Allow the reaction to stir at room temperature for 4-6 hours.
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Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the final product.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Acetoxy-4'-hexyloxybenzophenone.
Caption: Analytical workflow for the characterization of 3-Acetoxy-4'-hexyloxybenzophenone.
Predicted Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.
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Hexyloxy Group (-O-CH₂-(CH₂)₄-CH₃):
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-O-CH₂ -: A triplet around δ 4.0 ppm.
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-(CH₂ )₄-: Multiplets in the range of δ 1.3-1.8 ppm.
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-CH₃ : A triplet around δ 0.9 ppm.
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Acetoxy Group (-O-CO-CH₃): A singlet around δ 2.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbons (C=O): Two signals are expected in the downfield region, with the ketone carbonyl around δ 195 ppm and the ester carbonyl around δ 169 ppm.
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Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-165 ppm.
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Hexyloxy Group (-O-CH₂-(CH₂)₄-CH₃):
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-O-C H₂-: Around δ 68 ppm.
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-(C H₂)₄-: Signals between δ 22-32 ppm.
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-C H₃: Around δ 14 ppm.
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Acetoxy Group (-O-CO-CH₃):
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-O-CO-C H₃: Around δ 21 ppm.
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IR (Infrared) Spectroscopy:
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C=O Stretch (Ketone): A strong absorption band is expected around 1650-1670 cm⁻¹.
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C=O Stretch (Ester): A strong absorption band is expected around 1760-1770 cm⁻¹.
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C-O Stretch (Ester and Ether): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
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Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 340.
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Key Fragmentation Patterns:
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Loss of the acetoxy group (-OCOCH₃) leading to a fragment at m/z 281.
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Cleavage of the hexyloxy chain.
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Formation of benzoyl-type cations. Common fragments for benzophenones include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77, although the substitution pattern will influence the observed fragments.[2]
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Safety and Handling
While a specific safety data sheet for 3-Acetoxy-4'-hexyloxybenzophenone is not available, general laboratory safety precautions for handling benzophenone derivatives should be followed. These compounds may cause skin and eye irritation. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Potential Applications
Substituted benzophenones are a versatile class of compounds with a wide range of applications. Based on its structure, 3-Acetoxy-4'-hexyloxybenzophenone could be investigated for its potential as:
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A UV absorber and stabilizer: The benzophenone core is known for its ability to absorb UV radiation.
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A photoinitiator: In polymerization reactions.
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An intermediate in organic synthesis: For the preparation of more complex molecules.
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A scaffold in drug discovery: Benzophenone derivatives have shown a wide range of biological activities. The acetoxy group can act as a prodrug moiety, potentially being cleaved in vivo to release a more active phenolic compound. The hexyloxy chain increases lipophilicity, which can affect pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive overview of the fundamental properties, a plausible synthetic route, and detailed characterization methods for 3-Acetoxy-4'-hexyloxybenzophenone. While some of the presented data is predictive, it is based on well-established chemical principles and data from closely related structures. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this compound for further investigation into its potential applications in various scientific and industrial fields.
References
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ChemWhat. 3-ACETOXY-4′-HEXYLOXYBENZOPHENONE CAS#: 890100-08-0. [Link]

